Cas no 943429-98-9 (1-(1,3-thiazol-2-yl)piperidin-3-ol)

1-(1,3-thiazol-2-yl)piperidin-3-ol 化学的及び物理的性質
名前と識別子
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- 1-(thiazol-2-yl)piperidin-3-ol
- 1-(1,3-thiazol-2-yl)piperidin-3-ol
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- インチ: 1S/C8H12N2OS/c11-7-2-1-4-10(6-7)8-9-3-5-12-8/h3,5,7,11H,1-2,4,6H2
- InChIKey: TZUDQJRAYRQNOY-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1N1CCCC(C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- トポロジー分子極性表面積: 64.599
1-(1,3-thiazol-2-yl)piperidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T115161-100mg |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | T115161-1g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F2167-0821-1g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 1g |
$353.0 | 2023-09-06 | |
Life Chemicals | F2167-0821-10g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 10g |
$1483.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-2.5g |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 2.5g |
¥21934.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-250mg |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 250mg |
¥5229.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649119-500mg |
1-(Thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 98% | 500mg |
¥9751.00 | 2024-04-24 | |
Life Chemicals | F2167-0821-2.5g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 2.5g |
$706.0 | 2023-09-06 | |
Life Chemicals | F2167-0821-5g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 5g |
$1059.0 | 2023-09-06 | |
Life Chemicals | F2167-0821-0.5g |
1-(1,3-thiazol-2-yl)piperidin-3-ol |
943429-98-9 | 95%+ | 0.5g |
$335.0 | 2023-09-06 |
1-(1,3-thiazol-2-yl)piperidin-3-ol 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
1-(1,3-thiazol-2-yl)piperidin-3-olに関する追加情報
1-(1,3-Thiazol-2-yl)Piperidin-3-ol: An Overview of a Promising Compound in Medicinal Chemistry
1-(1,3-thiazol-2-yl)piperidin-3-ol (CAS No. 943429-98-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidines and features a thiazole ring, which are both well-known for their biological activities and pharmacological properties. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research advancements of 1-(1,3-thiazol-2-yl)piperidin-3-ol.
Structural Characteristics
The molecular structure of 1-(1,3-thiazol-2-yl)piperidin-3-ol is characterized by a piperidine ring attached to a thiazole ring through a carbon atom. The presence of the hydroxyl group (-OH) at the 3-position of the piperidine ring adds to its chemical reactivity and biological significance. The thiazole ring, known for its electron-withdrawing properties, contributes to the compound's overall stability and bioavailability. The combination of these structural features makes 1-(1,3-thiazol-2-yl)piperidin-3-ol an attractive candidate for various medicinal applications.
Synthesis Methods
The synthesis of 1-(1,3-thiazol-2-yl)piperidin-3-ol has been explored through several methodologies. One common approach involves the reaction of 2-aminothiazole with 3-hydroxypiperidine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the nucleophilic substitution of a suitable halothiazole with 3-hydroxypiperidine, often facilitated by a base such as potassium carbonate (K2CO3) or triethylamine (Et3N). These synthetic routes have been optimized to achieve high yields and purity, making 1-(1,3-thiazol-2-yl)piperidin-3-ol readily available for further research and development.
Biological Activities
Recent studies have highlighted the diverse biological activities of 1-(1,3-thiazol-2-yl)piperidin-3-ol, including its potential as an anti-inflammatory agent, neuroprotective compound, and inhibitor of specific enzymes. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 1-(1,3-thiazol-2-yl)piperidin-3-ol exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. Additionally, studies in neurodegenerative diseases have shown that this compound can protect neurons from oxidative stress and apoptosis, making it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Applications and Research Advancements
The therapeutic potential of 1-(1,3-thiazol-2-yl)piperidin-3-ol has been further explored in preclinical studies and early-stage clinical trials. A notable study published in the Nature Communications journal reported that this compound effectively reduced inflammation and improved cognitive function in animal models of multiple sclerosis. These findings have paved the way for further clinical investigations into its efficacy and safety in human subjects.
Mechanisms of Action
The mechanisms underlying the biological activities of 1-(1,thiazo-l-y)piperidin-o-l are multifaceted. Research has shown that this compound can modulate various signaling pathways involved in inflammation and neuroprotection. For example, it has been found to inhibit nuclear factor-kappa B (NF-kB) activation, which is a key regulator of inflammatory responses. Additionally, it can activate peroxisome proliferatoractivated receptor gamma (PPARγ), a transcription factor known to exert anti-inflammatory and neuroprotective effects.
Safety Profile and Future Directions
The safety profile of 1-(1,t
Conclusion
In conclusion, 1-(1,t
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